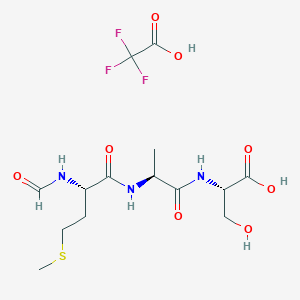

N-Formyl-Met-Ala-Ser trifluoroacetate

説明

BenchChem offers high-quality N-Formyl-Met-Ala-Ser trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-Met-Ala-Ser trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C14H22F3N3O8S |

|---|---|

分子量 |

449.40 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H21N3O6S.C2HF3O2/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2;3-2(4,5)1(6)7/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21);(H,6,7)/t7-,8-,9-;/m0./s1 |

InChIキー |

HOFCIUXFHIWZFN-YWUTZLAHSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC=O.C(=O)(C(F)(F)F)O |

正規SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

Formyl peptide receptor 1 (FPR1) agonist peptides

An In-depth Technical Guide to Formyl Peptide Receptor 1 (FPR1) Agonist Peptides

Executive Summary

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that serves as a critical pattern recognition receptor in the innate immune system.[1][2] Primarily expressed on phagocytic leukocytes, it detects N-formylmethionyl peptides released from bacteria and damaged mitochondria, initiating a robust pro-inflammatory and host defense response.[3][4][5] However, its activation by endogenous ligands like Annexin A1 also implicates it in the resolution of inflammation, highlighting a complex, dual role.[1][3][6] This functional duality makes FPR1 a compelling, albeit challenging, therapeutic target for a wide range of conditions, from infectious diseases to chronic inflammatory disorders and cancer.[7][8] This guide provides a comprehensive overview of FPR1 agonist peptides, their structure-activity relationships, the intricate signaling pathways they trigger, and validated experimental protocols for their characterization. We delve into the concept of biased agonism, where different ligands can selectively activate distinct downstream pathways, offering a sophisticated avenue for drug design. This document is intended to serve as a foundational resource for researchers aiming to investigate FPR1 and harness its therapeutic potential.

Introduction: FPR1, a Sentinel of the Innate Immune System

Formyl Peptide Receptor 1 (FPR1) is a key player at the frontline of host defense. As a member of the GPCR superfamily, it is predominantly expressed on the surface of myeloid cells, including neutrophils, monocytes, macrophages, and dendritic cells.[1][2][9] Its primary function is to act as a sensor for "danger signals" in the form of N-formylmethionine-containing peptides.[3] These peptides are molecular signatures of prokaryotic protein synthesis and are also found in mitochondria, which share an evolutionary origin with bacteria. Consequently, the release of these peptides during bacterial invasion or host cell damage serves as a potent signal for the immune system.[2][4]

Upon activation, FPR1 orchestrates a range of cellular responses crucial for innate immunity, including:

-

Chemotaxis: Directing leukocytes to the site of infection or injury.[10][11]

-

Phagocytosis: Engulfing and destroying pathogens.[10]

-

Degranulation: Releasing antimicrobial proteins and enzymes.[10][12]

-

Oxidative Burst: Generating reactive oxygen species (ROS) to kill microbes.[10][12]

The role of FPR1 is, however, ambivalent. While essential for clearing pathogens like Listeria monocytogenes[1][2], its over-activation can contribute to the pathology of sterile inflammatory conditions such as ischemia-reperfusion injury, pulmonary fibrosis, and certain autoimmune disorders.[1][7][12] This makes the nuanced modulation of FPR1 activity, rather than simple agonism or antagonism, a key goal for therapeutic development.

The Ligand Landscape: Diverse Peptides Targeting FPR1

FPR1 is characterized by its ability to recognize a structurally diverse array of peptide agonists. This promiscuity is central to its function as a broad-spectrum sentinel.

Canonical Agonists: N-Formyl Peptides

These are the archetypal ligands for FPR1. The N-formyl group on the initiating methionine is a critical determinant for high-affinity binding and potent activation.[4][13]

-

Bacterial Peptides: The most extensively studied FPR1 agonist is N-formylmethionyl-leucyl-phenylalanine (fMLF or fMLP) , a tripeptide derived from E. coli.[3][14][15][16] It is considered the prototypical full agonist and is widely used as a reference compound in experimental settings.[15]

-

Mitochondrial Peptides (DAMPs): Following significant tissue injury or cell death, mitochondria release their contents, including N-formyl peptides. These Damage-Associated Molecular Patterns (DAMPs) are recognized by FPR1, triggering a sterile inflammatory response to clear cellular debris.[1][2][5]

Endogenous Non-Formylated Agonists

FPR1 also binds host-derived peptides that lack the N-formyl group, often playing a role in modulating and resolving inflammation.

-

Annexin A1 (AnxA1): This 37 kDa protein is a key endogenous regulator of inflammation.[17][18] Upon inflammation or glucocorticoid signaling, AnxA1 can be externalized and proteolytically cleaved to release N-terminal peptides, such as Ac2-26 .[6] These peptides are potent FPR agonists.[3][6] Interestingly, AnxA1 and its derivatives can exert both pro- and anti-inflammatory effects, potentially through biased signaling or by activating different FPR family members (FPR1 vs. FPR2/ALX), making this a complex but therapeutically intriguing pathway.[4][6]

-

Other Ligands: Additional endogenous proteins like Cathepsin G and the chemokine-like protein FAM19A4 have also been identified as FPR1 ligands, further expanding its role in immune regulation.[1][12][19]

Structure-Activity Relationship (SAR)

The binding of peptides to FPR1 is governed by specific structural features. For N-formyl peptides, the interaction is driven by:

-

The N-formyl Group: Essential for high-affinity binding.[4]

-

Hydrophobic Residues: The side chains of residues like methionine, leucine, and phenylalanine occupy hydrophobic pockets within the receptor's binding site, contributing to affinity and efficacy.[10]

Computational analyses and mutagenesis studies have provided insights into the molecular features that distinguish agonists for FPR1 versus the closely related FPR2, guiding the design of receptor-selective compounds.[13][20][21]

Molecular Mechanisms of FPR1 Signaling

Activation of FPR1 by an agonist peptide initiates a cascade of intracellular events that translate ligand binding into a cellular response. The complexity of this signaling allows for the fine-tuning of immune cell function.

Canonical Gαi Protein Coupling

FPR1 is canonically coupled to the Gi class of heterotrimeric G proteins.[14][22] The signaling cascade proceeds as follows:

-

Activation: Ligand binding induces a conformational change in FPR1, promoting the exchange of GDP for GTP on the Gαi subunit.

-

Subunit Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.[10][22]

-

Downstream Effectors: Both the Gαi and Gβγ subunits act as signal transducers:

-

Second Messengers: Activation of PLCβ leads to the hydrolysis of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG) . IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[9][22][24] This calcium flux is a hallmark of FPR1 activation.[25] PI3K activation is critical for chemotaxis.[23]

Caption: Canonical FPR1 signaling cascade via Gi protein coupling.

Biased Agonism and Functional Selectivity

A fascinating aspect of FPR1 signaling is that the cellular outcome is dependent on the concentration and type of agonist.[14] This phenomenon, known as biased agonism or functional selectivity, posits that different ligands can stabilize unique receptor conformations, preferentially activating certain downstream pathways over others.[25]

-

Concentration-Dependent Effects: The classic example is fMLF. At low (picomolar to nanomolar) concentrations, it primarily induces chemotaxis.[14] At higher (nanomolar to micromolar) concentrations, it preferentially stimulates degranulation and the oxidative burst while inhibiting chemotaxis.[9][14] This elegant mechanism allows a neutrophil to first migrate towards a low concentration of bacterial peptides and then, upon reaching the source, switch its function to killing the pathogens.

-

Ligand-Specific Effects: Different peptide agonists can show inherent bias. For example, Annexin A1 peptides may favor pathways leading to the resolution of inflammation, in contrast to the potent pro-inflammatory response elicited by fMLF.[4] The involvement of β-arrestins in mediating some of these distinct downstream signals, such as ERK activation, is an active area of research.[14]

Receptor Regulation

To prevent excessive inflammation, FPR1 activity is tightly regulated. Following agonist binding, the receptor is rapidly phosphorylated by G protein-coupled receptor kinases (GRKs).[23] This phosphorylation promotes the binding of β-arrestins, which sterically hinders further G protein coupling (desensitization) and targets the receptor for internalization into endosomes.[10][26] This process effectively removes receptors from the cell surface, dampening the cell's responsiveness to the agonist.

Experimental Characterization of FPR1 Agonist Peptides: A Methodological Guide

A multi-assay approach is essential to fully characterize a novel FPR1 agonist peptide. The workflow typically progresses from determining binding affinity to quantifying functional cellular responses.

Caption: A typical experimental workflow for characterizing FPR1 agonist peptides.

Protocol 1: Competitive Radioligand Binding Assay

-

Causality: This assay directly measures the affinity of a test peptide (the "cold" ligand) for FPR1 by assessing its ability to compete with a known high-affinity radiolabeled ligand (the "hot" ligand) for binding to the receptor. It is the gold standard for determining the binding constant (Ki).

-

Methodology:

-

Cell Source: Use human neutrophils isolated from fresh blood or a cell line stably expressing human FPR1 (e.g., differentiated HL-60 cells or transfected HEK293 cells).

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction via differential centrifugation. This step is crucial as it concentrates the receptor and removes cytosolic components that could interfere with the assay.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed, low concentration of a radiolabeled FPR1 agonist (e.g., [³H]fMLF).

-

Competition: Add increasing concentrations of the unlabeled test peptide to compete for binding. Include a control for non-specific binding by adding a large excess of unlabeled fMLF.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C). Low temperatures are used to minimize receptor degradation and internalization.

-

Separation: Rapidly separate bound from free radioligand by filtering the mixture through a glass fiber filter mat using a cell harvester. The membranes with bound ligand are retained on the filter.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Fit the data to a one-site competition model using software like GraphPad Prism to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: Calcium Mobilization Assay

-

Causality: This functional assay measures one of the earliest and most robust downstream events following FPR1-Gi-PLCβ activation: the release of calcium from intracellular stores.[24][25] It is a high-throughput method to determine the potency (EC50) and efficacy (Emax) of an agonist.

-

Methodology:

-

Cell Preparation: Resuspend isolated neutrophils or FPR1-expressing cells in a buffer containing calcium.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The "AM" ester group allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active dye in the cytosol.

-

Measurement: Use a fluorescence plate reader or flow cytometer equipped with an automated injection system.

-

Baseline Reading: Record the baseline fluorescence of the cells for a short period (e.g., 20-30 seconds).

-

Agonist Injection: Inject varying concentrations of the test peptide and immediately begin recording the change in fluorescence intensity over time (typically for 1-2 minutes).

-

Data Analysis: Calculate the peak fluorescence response above baseline for each concentration. Plot the peak response against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 and Emax relative to a reference agonist like fMLF.

-

Protocol 3: Chemotaxis Assay

-

Causality: This assay directly measures the key physiological function of directed cell migration toward a chemical gradient, which is a primary role of FPR1 activation at low agonist concentrations.[23][14]

-

Methodology:

-

Apparatus: Use a Boyden chamber or a multi-well Transwell plate. These consist of an upper and lower chamber separated by a microporous membrane (e.g., 3-5 µm pore size for neutrophils).

-

Setup: Add assay medium containing the test peptide at various concentrations to the lower chambers.

-

Cell Loading: Add a suspension of neutrophils or FPR1-expressing cells to the upper chambers.

-

Incubation: Place the plate in a humidified incubator (e.g., 37°C, 5% CO₂) for 60-90 minutes. The cells in the upper chamber will migrate through the pores towards the agonist in the lower chamber.

-

Quantification: After incubation, remove the cells that have not migrated from the top side of the membrane with a cotton swab. Fix and stain the cells that have migrated to the underside of themembrane.

-

Analysis: Count the number of migrated cells in several fields of view using a microscope. Plot the number of migrated cells against the log concentration of the agonist. The resulting bell-shaped curve is characteristic of chemotaxis; the peak of the curve represents the optimal chemotactic concentration.

-

Data Summary for a Hypothetical Agonist Peptide

For effective comparison, quantitative data should be summarized in a clear, tabular format.

| Parameter | fMLF (Reference) | Peptide X (Test Compound) | Interpretation |

| Binding Affinity (Ki, nM) | 1.5 | 5.2 | Peptide X has a slightly lower affinity for FPR1 than fMLF. |

| Ca²⁺ Mobilization (EC50, nM) | 0.8 | 2.5 | Peptide X is a potent agonist but is ~3-fold less potent than fMLF in triggering this pathway. |

| Chemotaxis (Peak, nM) | 0.1 | 0.5 | Peptide X induces chemotaxis, with an optimal concentration that is 5-fold higher than fMLF. |

| Oxidative Burst (EC50, nM) | 10.0 | 50.0 | Peptide X is a full agonist for ROS production but is less potent than fMLF. |

Therapeutic Potential and Future Directions

The dual nature of FPR1 signaling presents both opportunities and challenges for drug development.[7] The therapeutic strategy depends entirely on the pathological context.

-

Pro-Host Defense Strategies: In severe bacterial infections or in immunocompromised patients, potent FPR1 agonists could be used to boost neutrophil recruitment and bactericidal activity, enhancing pathogen clearance.[1][2][8]

-

Anti-Inflammatory Strategies: In chronic or sterile inflammatory diseases (e.g., IBD, rheumatoid arthritis, COPD), selective FPR1 modulation could be beneficial.[1][7][19][27] The goal here is not necessarily complete blockade but nuanced signaling. A biased agonist that promotes pro-resolving pathways (perhaps mimicking Annexin A1) without triggering a full-blown oxidative burst could be an ideal therapeutic.[28]

-

Challenges and the Path Forward:

-

Selectivity: Achieving selectivity for FPR1 over the highly homologous FPR2 is a major challenge but is critical, as FPR2 has its own distinct set of ligands and functions, including roles in inflammation resolution.[28]

-

Biased Agonism: Systematically designing peptides that are biased towards specific downstream pathways (e.g., chemotaxis vs. degranulation) is the next frontier. This requires a deeper understanding of the receptor's conformational dynamics.[14][29]

-

Species Differences: Significant differences exist between human and murine FPRs, which can make translating results from mouse models to humans difficult.[10][30] The use of humanized mouse models or primary human cells is essential for preclinical validation.

-

Drug-like Properties: Peptides generally have poor pharmacokinetic properties. The development of stable peptidomimetics or small molecules that replicate the binding and signaling of therapeutic peptides is a key goal for creating viable drugs.[31][32]

-

Conclusion

FPR1 agonist peptides are powerful tools for modulating the innate immune system. From the canonical bacterial signal fMLF to the endogenous resolver Annexin A1, these peptides reveal the complexity of a receptor that can both initiate and quell inflammation. A thorough understanding of their structure, signaling mechanisms, and functional effects, as determined by the rigorous experimental workflows detailed here, is paramount. The future of FPR1-targeted therapeutics lies in the rational design of biased agonists that can selectively engage desired signaling pathways, offering a sophisticated and tailored approach to treating a host of human diseases.

References

-

The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC. National Center for Biotechnology Information. [Link]

-

Full article: The ambiguous role of FPR1 in immunity and inflammation. Taylor & Francis Online. [Link]

-

The ambiguous role of FPR1 in immunity and inflammation - PMC. National Center for Biotechnology Information. [Link]

-

Formyl peptide receptor 1 - Wikipedia. Wikipedia. [Link]

-

Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex | Journal of Leukocyte Biology. Oxford Academic. [Link]

-

Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC. National Center for Biotechnology Information. [Link]

-

FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis. JCI Insight. [Link]

-

Full article: What is the potential of formyl peptide receptor 1 (FPR1) as a therapeutic target in human disease?. Taylor & Francis Online. [Link]

-

Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors. National Center for Biotechnology Information. [Link]

-

The ambiguous role of FPR1 in immunity and inflammation. ResearchGate. [Link]

-

Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors. PubMed. [Link]

-

G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC. National Center for Biotechnology Information. [Link]

-

Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC. National Center for Biotechnology Information. [Link]

-

Formylated Peptide Receptor-1-Mediated Gut Inflammation as a Therapeutic Target in Inflammatory Bowel Disease - PMC. National Center for Biotechnology Information. [Link]

-

Dissecting Endocytic Mechanisms of the Chemoattractant Receptor FPR1 in a Human Neutrophil Model. eScholarship, University of California. [Link]

-

The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. [Link]

-

FPR1 | Formylpeptide receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC. National Center for Biotechnology Information. [Link]

-

What is the potential of formyl peptide receptor 1 (FPR1) as a therapeutic target in human disease?. Taylor & Francis Online. [Link]

-

Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC. National Center for Biotechnology Information. [Link]

-

The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC. National Center for Biotechnology Information. [Link]

-

Formyl Peptide Receptor (FPR)1 Modulation by Resveratrol in an LPS-Induced Neuroinflammatory Animal Model - PMC. National Center for Biotechnology Information. [Link]

-

Garcinia Multiflora Inhibits FPR1-Mediated Neutrophil Activation and Protects Against Acute Lung Injury. Karger Publishers. [Link]

-

A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis. British Journal of Pharmacology. [Link]

-

Annexin A1, formyl peptide receptor, and NOX1 orchestrate epithelial repair - PMC. National Center for Biotechnology Information. [Link]

-

The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists. PubMed. [Link]

-

Formyl Peptide Receptors and Annexin A1: Complementary Mechanisms to Infliximab in Murine Experimental Colitis and Crohn's Disease. Frontiers. [Link]

-

Full article: Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19. Taylor & Francis Online. [Link]

-

The annexin A1/FPR2 signaling axis expands alveolar macrophages, limits viral replication, and attenuates pathogenesis in the murine influenza A virus infection model - PMC. National Center for Biotechnology Information. [Link]

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]

-

Effects of Formyl Peptide Receptor Agonists Ac 9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. MDPI. [Link]

-

Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [Link]

-

(PDF) Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. ResearchGate. [Link]

-

Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC. National Center for Biotechnology Information. [Link]

-

The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC. National Center for Biotechnology Information. [Link]

-

Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. MDPI. [Link]

-

Conserved Gi-coupling mode for FPR1 and FPR2 a Structural.... ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The ambiguous role of FPR1 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Annexin A1, formyl peptide receptor, and NOX1 orchestrate epithelial repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 10. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. JCI Insight - FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis [insight.jci.org]

- 13. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The annexin A1/FPR2 signaling axis expands alveolar macrophages, limits viral replication, and attenuates pathogenesis in the murine influenza A virus infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Formylated Peptide Receptor-1-Mediated Gut Inflammation as a Therapeutic Target in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 25. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 26. escholarship.org [escholarship.org]

- 27. Frontiers | Formyl Peptide Receptors and Annexin A1: Complementary Mechanisms to Infliximab in Murine Experimental Colitis and Crohn’s Disease [frontiersin.org]

- 28. The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Formyl Peptide Receptor (FPR)1 Modulation by Resveratrol in an LPS-Induced Neuroinflammatory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Comparative Technical Analysis: fMLP vs. N-Formyl-Met-Ala-Ser

This in-depth technical guide provides a comparative analysis of N-Formyl-Met-Leu-Phe (fMLP) and N-Formyl-Met-Ala-Ser (fMAS) , focusing on their molecular pharmacology, receptor kinetics, and utility in immunobiology research.

Content Type: Technical Guide & Whitepaper Subject: G-Protein Coupled Receptor (GPCR) Agonist Pharmacology Target Audience: Immunologists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In the study of innate immunity, fMLP (N-Formyl-methionyl-leucyl-phenylalanine) serves as the prototypical pathogen-associated molecular pattern (PAMP). It is a high-affinity agonist for the Formyl Peptide Receptor 1 (FPR1) , driving nanomolar-potency chemotaxis and oxidative burst in neutrophils.

By contrast, N-Formyl-Met-Ala-Ser (fMAS) represents a structural analog with drastically reduced potency. While it retains the N-formyl-methionine signature required for receptor recognition, the substitution of the hydrophobic Leucine and Phenylalanine residues with Alanine and Serine renders it a weak agonist (activity threshold:

This guide delineates the structural activity relationships (SAR) governing these differences, provides validated experimental protocols, and visualizes the signaling cascades activated by these ligands.

Molecular Pharmacology & Structural Activity Relationship (SAR)

The distinct biological profiles of fMLP and fMAS are dictated by the specific interaction of their amino acid side chains with the orthosteric binding pocket of FPR1.

Physicochemical Comparison

| Feature | fMLP (f-Met-Leu-Phe) | fMAS (f-Met-Ala-Ser) |

| Molecular Weight | 437.55 g/mol | 349.38 g/mol |

| Hydrophobicity | High (Leu/Phe side chains) | Low (Ala/Ser side chains) |

| FPR1 Affinity ( | ~1.3 nM | > 100 |

| Chemotactic | 0.1 – 1.0 nM | ~100 |

| Receptor Selectivity | High affinity for FPR1; Low for FPR2 | Negligible affinity for FPR1/FPR2 |

The Hydrophobic Pocket Mechanism

Recent Cryo-EM studies of FPR1 reveal that the receptor possesses deep hydrophobic sub-pockets specifically evolved to accommodate the side chains of bacterial peptides.

-

Position 1 (f-Met): Both peptides possess the N-formyl group, which forms critical hydrogen bonds with Arg201 and Asp106 in the receptor. This is the "key" that identifies the ligand as bacterial/mitochondrial in origin.

-

Position 2 (Leu vs. Ala): In fMLP, the Leucine side chain inserts into a hydrophobic cleft formed by Val105 and Phe291 . The Alanine in fMAS is too short to bridge this interaction, leading to a loss of binding energy.

-

Position 3 (Phe vs. Ser): The Phenylalanine in fMLP engages in

-

Visualization: Structure-Activity Logic

Figure 1: Structural Activity Relationship (SAR) logic demonstrating why fMLP activates FPR1 efficiently while fMAS fails due to lack of hydrophobic engagement.

Functional Bioactivity & Signaling[1][2][3][4][5]

Upon binding fMLP, FPR1 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the

Signaling Pathway Diagram

Figure 2: The FPR1 signaling cascade. fMLP triggers this pathway at nanomolar concentrations; fMAS requires micromolar concentrations to elicit even partial responses.

Experimental Protocols

To validate the difference between fMLP and fMAS, a neutrophil chemotaxis assay is the gold standard. The following protocol ensures data integrity through rigorous controls.

Protocol: Neutrophil Isolation & Chemotaxis (Boyden Chamber)

Objective: Quantify the chemotactic index of human neutrophils in response to fMLP vs. fMAS.

Reagents:

-

Positive Control: fMLP (Sigma-Aldrich), Stock 10 mM in DMSO.

-

Test Compound: fMAS (Custom Synthesis/Vendor), Stock 10 mM in DMSO.

-

Buffer: HBSS + 0.5% BSA (Endotoxin-free).

-

Cells: Freshly isolated human neutrophils (PMNs).

Workflow Visualization:

Figure 3: Step-by-step experimental workflow for comparative chemotaxis assay.

Detailed Procedure:

-

Preparation of Dilutions:

-

fMLP: Prepare serial dilutions from

M to -

fMAS: Prepare serial dilutions from

M to -

Note: fMAS requires significantly higher concentrations to observe any effect.

-

-

Chamber Assembly:

-

Place 28

L of chemoattractant in the lower wells of a 48-well microchemotaxis chamber. -

Overlay with a polycarbonate filter (3

m pore size). -

Add 50

L of neutrophil suspension (

-

-

Incubation: Incubate for 45 minutes at 37°C in humidified air with 5%

. -

Staining & Counting:

-

Remove filter, fix in methanol, and stain with Diff-Quik.

-

Count cells in 5 high-power fields (HPF) per well.

-

Expected Results:

| Ligand Concentration | fMLP Migration (Cells/HPF) | fMAS Migration (Cells/HPF) |

| Buffer Control | < 10 | < 10 |

| 150 - 200 (Peak) | < 10 (No Effect) | |

| 120 (Desensitization) | 15 - 20 (Minimal) | |

| N/A (Toxic/Aggregating) | 40 - 50 (Weak Activity) |

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[2][3][4][5][6][7] Proceedings of the National Academy of Sciences, 72(3), 1059–1062.

-

Showell, H. J., Freer, R. J., Zigmond, S. H., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154–1169.

-

Zhuang, Y., Liu, H., Edward Zhou, X., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature Communications, 13, 5202.

-

Ye, R. D., Boulay, F., Wang, J. M., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119–161.

Sources

- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural and functional characterization of the human formyl peptide receptor ligand-binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. N-Formyl-Met-Ala-Ser | TargetMol [targetmol.com]

- 6. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]

Chemotactic Activity of Met-Ala-Ser Peptides: A Technical Guide

Executive Summary

The tripeptide Met-Ala-Ser , specifically in its N-formylated state (N-formyl-Met-Ala-Ser or fMAS ), represents a critical reference compound in the study of leukocyte chemotaxis. While less potent than the canonical N-formyl-Met-Leu-Phe (fMLP) , fMAS serves as a vital tool for mapping the ligand-binding pockets of Formyl Peptide Receptors (FPRs).

This guide details the physicochemical basis of fMAS activity, contrasting its low-affinity profile with high-potency analogs to elucidate the Structure-Activity Relationships (SAR) governing neutrophil migration. It provides validated protocols for assessing chemotactic efficacy, emphasizing the necessity of N-formylation for biological activity.

Mechanistic Foundation

The N-Formyl Requirement

Bacterial protein synthesis initiates with N-formylmethionine.[1] Consequently, the mammalian innate immune system has evolved to recognize N-formyl peptides as Pathogen-Associated Molecular Patterns (PAMPs).

-

Met-Ala-Ser (Non-formylated): Biologically inert in chemotaxis assays. Lacks the critical formyl group required to dock into the FPR1 orthosteric binding site.

-

N-formyl-Met-Ala-Ser (fMAS): Active chemotactic agent. The formyl group interacts with specific residues (e.g., Asp106, Arg201) within the FPR1 transmembrane bundle, triggering a conformational change.

Receptor Interaction and Signal Transduction

fMAS acts primarily as a low-affinity agonist for the Formyl Peptide Receptor 1 (FPR1), a G-Protein Coupled Receptor (GPCR).

The Hydrophobicity Gap: The primary difference between the highly potent fMLP and the weak fMAS lies in the C-terminal residues.

-

fMLP: Contains Leucine and Phenylalanine (hydrophobic).[1][2][3] These residues anchor firmly into the hydrophobic pockets of FPR1, stabilizing the active state.

-

fMAS: Contains Alanine and Serine (polar/small). The hydroxyl group of Serine and the small size of Alanine fail to provide sufficient hydrophobic interaction energy, resulting in rapid dissociation rates and higher EC50 values.

Signaling Pathway Visualization

The following diagram illustrates the cascade initiated by fMAS binding to FPR1, leading to actin polymerization and migration.

Figure 1: Signal transduction pathway for fMAS-induced neutrophil chemotaxis. Note the requirement for high ligand concentration to achieve receptor occupancy.

Chemotactic Profile & Data

The following data consolidates historical and experimental findings comparing fMAS to the standard fMLP.

Table 1: Comparative Potency (Human Neutrophils)

| Peptide Sequence | N-Terminal | C-Terminal Characteristics | Chemotactic EC50 (M) | Relative Potency |

| Met-Ala-Ser | Free Amine ( | Polar, Hydrophilic | Inactive (>10⁻³) | 0 |

| f-Met-Ala-Ser | Formyl ( | Polar, Hydrophilic | ~1.0 x 10⁻⁵ | 1 |

| f-Met-Leu-Phe | Formyl ( | Hydrophobic, Bulky | ~7.0 x 10⁻¹¹ | 100,000 |

Key Insight: fMAS requires approximately 100,000-fold higher concentration than fMLP to elicit a comparable chemotactic index. This makes fMAS an excellent negative control for high-sensitivity assays or a tool for studying low-affinity receptor states.

Experimental Protocols

Reagent Preparation

Critical Step: The non-formylated peptide (Met-Ala-Ser) is often sold alongside the formylated version. Ensure you are using N-Formyl-Met-Ala-Ser .[4]

-

Stock Solution: Dissolve fMAS powder in dry DMSO to a concentration of 10 mM (10⁻² M).

-

Why DMSO? While fMAS is more polar than fMLP, DMSO ensures complete solubility and sterility.

-

-

Working Solution: Dilute the stock 1:1000 in HBSS (with Ca²⁺/Mg²⁺) + 0.1% BSA to achieve a 10 µM (10⁻⁵ M) working concentration.

-

Note: Unlike fMLP, serial dilutions below 1 µM will likely yield no detectable migration.

-

Modified Boyden Chamber Assay

This protocol uses a 48-well micro-chemotaxis chamber to quantify migration.

Materials:

-

Freshly isolated human neutrophils (

cells/mL in HBSS). -

Polycarbonate membrane (3 µm pore size).[5]

-

Chemoattractant: fMAS (10⁻⁵ M) vs. Negative Control (Buffer) vs. Positive Control (fMLP 10⁻⁸ M).

Workflow:

-

Lower Well Loading: Pipette 28 µL of fMAS working solution into the bottom wells. Ensure a slight positive meniscus to prevent air bubbles.

-

Membrane Placement: Carefully place the polycarbonate filter over the lower wells. Avoid trapping air.

-

Upper Well Loading: Pipette 50 µL of the neutrophil suspension into the upper wells.

-

Incubation: Incubate at 37°C in 5% CO₂ for 45–60 minutes .

-

Optimization: fMAS induces slower migration than fMLP; do not shorten incubation time below 45 mins.

-

-

Staining & Counting:

-

Remove filter.

-

Scrape non-migrated cells from the top surface (wipers).

-

Fix and stain (Diff-Quik or Hemacolor).

-

Count cells in 5 high-power fields (HPF) per well.

-

Assay Validation Logic (Self-Correcting)

-

The "Checkerboard" Analysis: To prove migration is chemotaxis (directional) and not chemokinesis (random speed increase), place fMAS in both top and bottom wells.

-

Result: If cells migrate only when fMAS is in the bottom, it is chemotaxis. If migration occurs when fMAS is equal in both, it is chemokinesis. fMAS typically exhibits both properties at high concentrations.

-

Workflow Visualization

Figure 2: Step-by-step workflow for evaluating fMAS chemotactic activity using a micro-chamber approach.

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][3][6][7][8][9][10][11] Proceedings of the National Academy of Sciences, 72(3), 1059–1062.

-

Showell, H. J., et al. (1976).[11] The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154–1169.

-

Ye, R. D., et al. (2009).[5] International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119–161.

-

Freer, R. J., et al. (1980). Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils. Biochemistry, 19(11), 2404–2410.

Sources

- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. N-Formyl-Met-Ala-Ser | TargetMol [targetmol.com]

- 5. Identification of novel peptides that stimulate human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. n-formyl -met-ala-ser peptide-深圳市豪地华拓生物科技有限公司 [m.otwobio.com]

- 8. Diverging effects of chemotactic serum peptides and synthetic f-Met-Leu-Phe on neutrophil locomotion and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of formyl peptides from Listeria monocytogenes and Staphylococcus aureus as potent chemoattractants for mouse neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action for f-Met-Ala-Ser in Leukocytes: A Technical Guide

Introduction

In the intricate theater of the innate immune system, the ability of leukocytes to detect and respond to signs of invasion or tissue damage is paramount. This surveillance is mediated by a class of molecules known as Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs). N-formylated peptides, such as N-formyl-methionyl-alanyl-serine (f-Met-Ala-Ser), are archetypal molecules belonging to both categories. They are produced by bacteria during protein synthesis and are also released from the mitochondria of damaged host cells.[1][2][3]

The tripeptide f-Met-Ala-Ser (fMAS) acts as a potent chemoattractant, a chemical beacon that guides leukocytes, particularly neutrophils, to sites of infection or injury.[4] Understanding the precise mechanism by which fMAS activates these sentinel cells is crucial for researchers in immunology, infectious disease, and drug development. This guide provides an in-depth exploration of the fMAS mechanism of action, from receptor engagement and intracellular signaling to the orchestration of critical effector functions like chemotaxis and the generation of reactive oxygen species (ROS).

This document is structured to provide not just a theoretical overview but also practical, field-proven insights and methodologies. We will dissect the signaling pathways, provide step-by-step experimental protocols to measure cellular responses, and offer insights into data interpretation, reflecting the integrated approach of a seasoned application scientist.

Chapter 1: The Primary Target - Formyl Peptide Receptor 1 (FPR1)

The cellular journey of fMAS begins at the leukocyte surface, where it engages with its primary target: the Formyl Peptide Receptor 1 (FPR1).

FPR1 is a classical G protein-coupled receptor (GPCR), a member of a large family of transmembrane proteins that play a central role in cellular communication.[1][2][5] These receptors are characterized by their seven hydrophobic transmembrane domains that span the cell membrane.[6] In humans, the FPR family consists of three members (FPR1, FPR2, and FPR3), with FPR1 being the first to be discovered and characterized as the high-affinity receptor for N-formylated peptides like the prototypical agonist N-formyl-methionyl-leucyl-phenylalanine (fMLP) and, by extension, fMAS.[2][7]

FPR1 is prominently expressed on the surface of phagocytic leukocytes, including neutrophils and monocytes, making these cells exquisitely sensitive to the picomolar to nanomolar concentrations of formylated peptides released during infection or inflammation.[1][3][5] The binding of fMAS to a pocket within the transmembrane domains of FPR1 induces a critical conformational change in the receptor, which is the foundational step for initiating the intracellular signal transduction cascade.

Chapter 2: Signal Transduction Cascades

The binding of fMAS to FPR1 is the spark that ignites a complex and rapid series of intracellular events. This signaling cascade translates the external chemical cue into a coordinated cellular response.

2.1: G-Protein Activation

As a GPCR, FPR1 is functionally coupled to a heterotrimeric G protein of the G(i) subtype.[1] In its inactive state, the G protein consists of an alpha (α), beta (β), and gamma (γ) subunit, with the Gαi subunit bound to guanosine diphosphate (GDP).

Upon fMAS binding and the subsequent conformational change in FPR1, the receptor acts as a guanine nucleotide exchange factor (GEF). It catalyzes the exchange of GDP for guanosine triphosphate (GTP) on the Gαi subunit. This exchange activates the G protein, causing the GTP-bound Gαi subunit to dissociate from the Gβγ dimer.[1][8] These two components—Gαi-GTP and the Gβγ dimer—are now free to interact with and regulate a host of downstream effector enzymes, propagating the signal.

2.2: Key Downstream Signaling Pathways

The dissociated G protein subunits trigger multiple parallel signaling pathways that are crucial for the diverse functions of leukocytes.

The liberated Gβγ dimer is a potent activator of Phospholipase C-beta (PLCβ).[8] PLCβ is a membrane-associated enzyme that hydrolyzes the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9]

-

IP3 is water-soluble and diffuses through the cytoplasm to bind to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as the cell's primary intracellular calcium store. This binding opens calcium channels, leading to a rapid and transient release of Ca2+ from the ER into the cytoplasm.[6][10] This surge in intracellular calcium is a pivotal signal for many cellular processes, including the activation of calcium-dependent enzymes and the assembly of the NADPH oxidase complex.

-

DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates members of the Protein Kinase C (PKC) family, which in turn phosphorylate numerous target proteins to modulate cellular activity.[9]

Simultaneously, the Gβγ dimer also activates phosphoinositide 3-kinases (PI3Ks).[5][8] PI3K phosphorylates membrane inositides, leading to the activation of downstream kinases such as Akt (Protein Kinase B), which is involved in cell survival and migration.

Furthermore, FPR1 activation robustly engages the mitogen-activated protein kinase (MAPK) cascades.[5][6] This includes the Extracellular signal-Regulated Kinase (ERK) pathway and the p38 MAPK pathway.[11] These kinase cascades are central to regulating gene expression and activating other proteins through phosphorylation. For instance, ERK-dependent phosphorylation of p47Phox is a key step in the assembly of the NADPH oxidase complex, which is responsible for the respiratory burst.[9]

Chapter 3: The Effector Functions - Leukocyte Responses

The culmination of the fMAS-induced signaling cascade is the execution of powerful immune effector functions designed to neutralize threats and restore homeostasis.

3.1: Chemotaxis - Directed Migration

Chemotaxis is the directed movement of a cell along a chemical concentration gradient.[12][13] Leukocytes use this process to navigate from the bloodstream to the precise location of infection or injury, guided by chemoattractants like fMAS. The signaling pathways initiated by FPR1, particularly the PI3K pathway, lead to the polarization of the cell. This involves profound rearrangements of the actin cytoskeleton, creating a leading edge (lamellipodium) that extends in the direction of the fMAS source and a trailing edge (uropod) that retracts, propelling the cell forward.[6]

3.2: The Respiratory Burst - ROS Production

Upon arrival at the target site, neutrophils unleash a potent antimicrobial weapon: the respiratory burst. This is the rapid release of reactive oxygen species (ROS). FPR1 signaling is a powerful trigger for this process.[2] The activation involves two waves: an initial burst of mitochondrial ROS (mROS), followed by a larger, sustained production of ROS by the NADPH oxidase complex.[14]

The signaling cascade, involving Ca2+, PKC, and MAPK, converges to promote the assembly of the multi-subunit NADPH oxidase enzyme at the phagosomal or plasma membrane.[7][8] This enzyme transfers electrons from NADPH to molecular oxygen, generating superoxide anion (O₂⁻), which is then converted into other potent microbicidal agents like hydrogen peroxide.[8][15][16] These ROS are highly effective at killing engulfed pathogens.[8]

3.3: Degranulation

Neutrophils contain various types of granules packed with a powerful arsenal of antimicrobial proteins, such as elastase, myeloperoxidase, and defensins.[16] The increase in intracellular calcium and activation of other signaling pathways triggered by fMAS induces the fusion of these granules with the phagosome or the plasma membrane, releasing their contents to destroy pathogens and degrade damaged tissue.[2]

Chapter 4: Experimental Methodologies - A Practical Guide

Validating the mechanism of action of compounds like fMAS requires robust and reproducible experimental protocols. As a Senior Application Scientist, the following workflows represent the gold standard for assessing leukocyte activation.

4.1: Isolation of Human Neutrophils from Whole Blood

Rationale: To study the effects of fMAS specifically on its primary target cell, a pure population of neutrophils must be isolated from the other components of blood. This protocol uses density gradient centrifugation to separate cell types based on their density.

Protocol:

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., Heparin or EDTA).

-

Dilution: Dilute the blood 1:1 with sterile, room temperature Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+.

-

Density Gradient: Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS medium in a conical centrifuge tube. Avoid mixing the layers.

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned OFF to preserve the cell layers.[17]

-

Layer Aspiration: After centrifugation, four layers will be visible. Carefully aspirate and discard the top layer (plasma/platelets) and the second layer containing peripheral blood mononuclear cells (PBMCs).

-

Erythrocyte Lysis: Transfer the third layer (containing neutrophils) and the bottom layer (erythrocytes) to a new tube. Lyse the red blood cells by adding 1X RBC Lysis Buffer, incubating for 5-10 minutes at room temperature.

-

Washing: Fill the tube with PBS and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step twice.

-

Cell Counting: Resuspend the final cell pellet in an appropriate buffer (e.g., HBSS) and perform a cell count and viability analysis (e.g., using a hemocytometer and Trypan Blue). The purity should be >95% neutrophils.

4.2: Chemotaxis Assay (Boyden Chamber)

Rationale: This assay quantifies the directed migration of cells through a porous membrane towards a chemoattractant. It provides a direct measure of the chemotactic potential of fMAS.

Protocol:

-

Cell Preparation: Resuspend isolated neutrophils in assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., a 96-well Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils).

-

Loading Chemoattractant: Add different concentrations of fMAS (e.g., 10⁻¹² M to 10⁻⁶ M) and a negative control (assay medium alone) to the lower wells of the chamber.

-

Loading Cells: Place the porous membrane over the lower wells. Add 50 µL of the neutrophil suspension to the top of the membrane, directly above each corresponding lower well.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Cell Staining & Quantification: After incubation, remove the membrane. Scrape off non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom surface with a dye like DAPI or Hematoxylin.

-

Analysis: Count the number of migrated cells in several high-power fields for each well using a microscope. Plot the number of migrated cells against the concentration of fMAS to generate a dose-response curve.

4.3: Intracellular Calcium Mobilization Assay

Rationale: This assay measures the rapid increase in intracellular calcium concentration following receptor activation, a hallmark of GPCR signaling via the PLC pathway.[10]

Protocol:

-

Cell Loading: Incubate isolated neutrophils (or whole blood) with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, at 37°C for 30-45 minutes in the dark.[18][19] The AM ester allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active dye inside.

-

Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

-

Baseline Measurement: Resuspend cells in buffer and transfer to a 96-well plate. Measure the baseline fluorescence for 20-30 seconds using a fluorescence plate reader (e.g., FLIPR) or a flow cytometer equipped for kinetic analysis.[10][20]

-

Stimulation: Using the instrument's integrated fluidics, inject a solution of fMAS (at various concentrations) into the wells while continuously recording the fluorescence.

-

Data Acquisition: Continue to record the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes to capture the transient peak and subsequent decay of the calcium signal.[18]

-

Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Quantify the peak fluorescence response for each concentration of fMAS.

4.4: ROS Production Assay (Luminol-based)

Rationale: This assay quantifies the production of ROS during the respiratory burst. Luminol is a chemiluminescent probe that emits light when oxidized by ROS, a reaction catalyzed by myeloperoxidase within neutrophils.

Protocol:

-

Cell Preparation: Resuspend isolated neutrophils in HBSS with Ca2+/Mg2+ at 2 x 10⁶ cells/mL.

-

Assay Setup: Add 100 µL of the cell suspension to the wells of a white, opaque 96-well plate suitable for luminescence measurements.

-

Probe Addition: Add the chemiluminescent probe (e.g., Luminol) and Horseradish Peroxidase (HRP) to each well. HRP enhances the signal.

-

Baseline Measurement: Place the plate in a luminometer and measure the baseline luminescence for 5-10 minutes to allow the cells to equilibrate.

-

Stimulation: Inject fMAS (at various concentrations) or a positive control (e.g., fMLP or PMA) into the wells.

-

Data Acquisition: Immediately begin measuring the kinetic luminescence output every 1-2 minutes for 60-90 minutes.

-

Analysis: The light emission is directly proportional to the amount of ROS produced. Plot the luminescence intensity over time. The total ROS production can be calculated as the area under the curve (AUC).

Chapter 5: Data Interpretation and Insights

Quantitative Data Summary: The potency of N-formylated peptides is often compared using their half-maximal effective concentration (EC₅₀) values derived from dose-response curves. While specific EC₅₀ values for f-Met-Ala-Ser are less commonly published than for the prototypical fMLP, they are expected to be in the nanomolar range for inducing key leukocyte responses.

| Response | Typical Agonist | Typical EC₅₀ Range (M) | Key Insight |

| Chemotaxis | fMLP | 10⁻¹⁰ - 10⁻⁹ | Demonstrates high sensitivity for cell migration.[1] |

| Calcium Flux | fMLP | 10⁻⁹ - 10⁻⁸ | A rapid, transient response indicative of PLC activation. |

| Superoxide (ROS) Production | fMLP | 10⁻⁸ - 10⁻⁷ | Requires higher concentrations for maximal activation of the respiratory burst.[1] |

Causality Behind Experimental Choices:

-

Why use a Boyden Chamber? This is a classic, cost-effective method to establish a stable chemical gradient and directly measure directional cell movement, which is the definition of chemotaxis.

-

Why measure calcium flux? It is one of the earliest and most direct readouts of FPR1 activation via the Gq/PLC pathway. Its transient nature provides a clear kinetic signature of receptor engagement.

-

Why use Luminol for ROS? Luminol-based assays are highly sensitive and provide a kinetic profile of the respiratory burst, allowing for the quantification of both the rate and total amount of ROS production. Using isoluminol can help differentiate between extracellular and intracellular ROS.[21]

-

Why are different concentrations needed for different responses? The observation that chemotaxis is induced at lower agonist concentrations than ROS production suggests a sophisticated regulatory mechanism.[1] Leukocytes are programmed to migrate towards even faint signals of danger, but they reserve the potent (and potentially damaging) respiratory burst for when they are very close to the source of the threat, as indicated by a higher agonist concentration.

Conclusion

The mechanism of action of f-Met-Ala-Ser in leukocytes is a masterclass in cellular signal transduction. It begins with the specific recognition of this formylated peptide by the FPR1 receptor on the cell surface. This single binding event triggers a precisely orchestrated cascade involving G-protein activation and the generation of multiple second messengers, including IP3, DAG, and Ca2+. These messengers, in turn, activate complex downstream kinase pathways like PI3K and MAPK.

The ultimate output of this intricate signaling network is the execution of fundamental innate immune functions: the directed migration of leukocytes to the site of danger (chemotaxis), the generation of a potent oxidative burst to kill pathogens (ROS production), and the release of enzymes to clear debris (degranulation). The experimental protocols detailed herein provide a robust framework for dissecting each stage of this process, empowering researchers to probe the nuances of leukocyte biology and develop novel therapeutic strategies for inflammatory and infectious diseases.

References

- FPR1 (formyl peptide receptor 1) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2012, June 1).

- Formyl peptide receptor - Wikipedia. (n.d.).

- FPR1 - N-formyl peptide receptor 1 - Homo sapiens (Human) | UniProtKB | UniProt. (2010, February 9).

- Formyl peptide receptor 1 signaling strength orchestrates the switch from pro-inflammatory to pro-resolving responses: The way to exert its anti-angiogenic and tumor suppressor functions - PubMed. (2025, March 19).

- N-Formyl-Met-Ala-Ser | FPRs Binding Peptide - MedchemExpress.com. (n.d.).

- The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - Frontiers. (2025, March 4).

- The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC. (n.d.).

- The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC. (n.d.).

- Formyl peptide receptor 1 - Wikipedia. (n.d.).

- Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed. (2005).

- fMLP Signaling in Neutrophils | GeneGlobe - QIAGEN. (n.d.).

- Chemotaxis - Wikipedia. (n.d.).

- Ca2+ Mobilization Assay - Creative Bioarray. (n.d.).

- Flow cytometric calcium flux assay: evaluation of cytoplasmic calcium kinetics in whole blood leukocytes - PubMed. (2009, August 31).

- Inhibition of extracellular and intracellular ROS production induced by fMLF or phagocytosis. - ResearchGate. (n.d.).

- Chemotaxis - bionity.com. (n.d.).

- Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance - Frontiers. (2017, August 25).

- MACSQuant® Analyzer X - Calcium flux assay in mixed populations using kinetic flow cytometry - Cayman Chemical. (n.d.).

- Roles of neutrophil reactive oxygen species (ROS) generation in organ function impairment in sepsis - PMC. (n.d.).

- Calcium assays for the FLIPR System | Molecular Devices. (n.d.).

- Flow cytometry protocols. (n.d.).

- (PDF) Robust isolation protocol for mouse leukocytes from blood and liver resident cells for immunology research - ResearchGate. (2024, August 22).

- Robust isolation protocol for mouse leukocytes from blood and liver resident cells for immunology research. (2024, April 1).

- Blood - Leukocytes, Immunity, Defense | Britannica. (2026, January 26).

Sources

- 1. uniprot.org [uniprot.org]

- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 8. Frontiers | Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance [frontiersin.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemotaxis - Wikipedia [en.wikipedia.org]

- 13. Chemotaxis [bionity.com]

- 14. Formyl peptide receptor 1 signaling strength orchestrates the switch from pro-inflammatory to pro-resolving responses: The way to exert its anti-angiogenic and tumor suppressor functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Roles of neutrophil reactive oxygen species (ROS) generation in organ function impairment in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Blood - Leukocytes, Immunity, Defense | Britannica [britannica.com]

- 17. research.pasteur.fr [research.pasteur.fr]

- 18. Flow cytometric calcium flux assay: evaluation of cytoplasmic calcium kinetics in whole blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 20. moleculardevices.com [moleculardevices.com]

- 21. researchgate.net [researchgate.net]

Signal Transduction Pathways Activated by f-Met-Ala-Ser: An In-depth Technical Guide

Abstract

The N-formylated peptide, f-Met-Ala-Ser (fMAS), is a potent chemoattractant and activator of phagocytic leukocytes, particularly neutrophils. As a structural analog of bacterial and mitochondrial proteins, fMAS is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP) or damage-associated molecular pattern (DAMP). This recognition triggers a cascade of intracellular signaling events, culminating in a robust pro-inflammatory and microbicidal response. This technical guide provides a comprehensive overview of the signal transduction pathways activated by fMAS, intended for researchers, scientists, and drug development professionals in immunology and related fields. We will delve into the core signaling modules, from receptor engagement to downstream effector functions, supported by experimental evidence and detailed protocols for their investigation.

Introduction: The Significance of f-Met-Ala-Ser in Innate Immunity

N-formylated peptides are crucial initiators of the innate immune response, acting as powerful signals to recruit and activate phagocytes to sites of infection or tissue injury.[1][2] The tripeptide f-Met-Ala-Ser, while less studied than its counterpart f-Met-Leu-Phe (fMLP), represents a physiologically relevant molecule capable of eliciting a full spectrum of neutrophil functions. Understanding the intricate signaling networks governed by fMAS is paramount for elucidating the mechanisms of host defense and for the development of novel therapeutics targeting inflammatory and infectious diseases.

This guide will dissect the signaling architecture initiated by fMAS, focusing on the central role of the Formyl Peptide Receptor 1 (FPR1) and the subsequent activation of key second messengers and protein kinase cascades. We will explore the causal links between these pathways and the primary cellular responses of chemotaxis, superoxide production, degranulation, and phagocytosis.

The Primary Receptor: Formyl Peptide Receptor 1 (FPR1)

f-Met-Ala-Ser primarily exerts its effects by binding to and activating Formyl Peptide Receptor 1 (FPR1), a member of the G-protein coupled receptor (GPCR) superfamily.[3][4] FPR1 is highly expressed on the surface of phagocytic leukocytes, including neutrophils and macrophages.[3]

Receptor-Ligand Interaction: The binding of fMAS to FPR1 is a high-affinity interaction that induces a conformational change in the receptor, initiating intracellular signaling. While the precise binding affinity (Kd) for fMAS is not extensively documented, studies with the closely related and potent FPR1 agonist, fMLP, have shown high-affinity binding in the nanomolar range.[5] It is established that different concentrations of formyl peptides can selectively trigger distinct cellular responses. Lower, subnanomolar concentrations are typically sufficient to induce chemotaxis, whereas higher nanomolar to micromolar concentrations are required for degranulation and the generation of superoxide.[1]

Core Signaling Cascades Activated by f-Met-Ala-Ser

Upon fMAS binding, FPR1 couples to heterotrimeric G-proteins of the Gi family.[2] This coupling initiates the dissociation of the G-protein into its Gαi and Gβγ subunits, which then act as scaffolds and enzymatic activators for a multitude of downstream signaling molecules.

Figure 1: Overview of f-Met-Ala-Ser signaling.

The Phospholipase C (PLC) / Calcium Mobilization Pathway

The Gβγ subunit released upon FPR1 activation directly stimulates Phospholipase C-β (PLC-β).[6] PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[7] This rapid increase in intracellular calcium is a pivotal event that influences a wide array of downstream processes, including the activation of calcium-dependent kinases and the assembly of the NADPH oxidase complex.[8]

-

DAG and Protein Kinase C (PKC): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family. PKC isoforms, in turn, phosphorylate a multitude of target proteins, contributing to processes like degranulation and the regulation of MAPK pathways.[9]

The Phosphoinositide 3-Kinase (PI3K) / Akt Pathway

The Gβγ subunit also directly activates phosphoinositide 3-kinases (PI3Ks).[10] PI3Ks phosphorylate phosphoinositides at the 3'-hydroxyl group of the inositol ring, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site at the plasma membrane for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the membrane facilitates the phosphorylation and activation of Akt by other kinases. Activated Akt plays a crucial role in promoting cell survival, regulating metabolism, and contributing to phagocytosis and chemotaxis.

Mitogen-Activated Protein Kinase (MAPK) Cascades

The activation of FPR1 by fMAS leads to the robust stimulation of several Mitogen-Activated Protein Kinase (MAPK) cascades, which are critical for orchestrating a diverse range of cellular responses.[11][12] The two most prominent MAPK pathways activated in neutrophils by formyl peptides are the p38 MAPK and the Extracellular signal-Regulated Kinase (ERK) 1/2 pathways.

-

p38 MAPK Pathway: The p38 MAPK pathway is strongly activated by inflammatory cytokines and cellular stress.[11] In fMAS-stimulated neutrophils, p38 activation is crucial for degranulation, the production of inflammatory cytokines, and the stabilization of their mRNA.[13]

-

ERK1/2 Pathway: The ERK1/2 pathway is also activated downstream of FPR1.[12] This pathway is particularly important for regulating cell proliferation and differentiation in many cell types, and in neutrophils, it has been implicated in the regulation of phagocytosis and the oxidative burst.[14]

Figure 2: MAPK pathways activated by f-Met-Ala-Ser.

Key Cellular Responses to f-Met-Ala-Ser

The activation of the aforementioned signaling pathways culminates in a coordinated series of cellular responses designed to combat infection and clear cellular debris.

Quantitative Data on Cellular Responses

While specific quantitative data for f-Met-Ala-Ser is limited, extensive research on the closely related peptide fMLP provides valuable insights into the dose-dependent nature of neutrophil activation.

| Cellular Response | Key Signaling Pathways | Typical EC50 for fMLP |

| Chemotaxis | PI3K/Akt, MAPK | ~1 nM |

| Superoxide Production | PLC/Ca²⁺, PKC, MAPK | ~10-20 nM[15] |

| Degranulation | PLC/Ca²⁺, p38 MAPK | >10 nM |

| Phagocytosis | PI3K/Akt, ERK1/2 | Variable |

Table 1: Summary of cellular responses and associated signaling pathways with typical EC50 values for the related peptide fMLP.

Chemotaxis

Chemotaxis, or directed cell migration towards a chemical gradient, is a hallmark of the neutrophil response to fMAS. This process is heavily reliant on the PI3K/Akt pathway, which drives the polymerization of actin at the leading edge of the cell, and the spatial and temporal regulation of small Rho GTPases.

Superoxide Production (Oxidative Burst)

Upon stimulation with higher concentrations of fMAS, neutrophils undergo an "oxidative burst," a rapid release of reactive oxygen species (ROS), including superoxide anions (O₂⁻).[16] This is mediated by the assembly and activation of the multi-subunit enzyme NADPH oxidase. The PLC/Ca²⁺ and PKC signaling pathways are critical for the phosphorylation and translocation of cytosolic components of the NADPH oxidase to the plasma membrane, leading to its activation.

Degranulation

fMAS stimulation also triggers the release of the contents of various neutrophil granules, a process known as degranulation. These granules contain a potent arsenal of antimicrobial proteins, proteases, and inflammatory mediators. The mobilization of intracellular calcium and the activation of the p38 MAPK pathway are key events in initiating degranulation.[13][17]

Phagocytosis

fMAS can enhance the phagocytic capacity of neutrophils, enabling them to more efficiently engulf and destroy invading pathogens. This process involves the coordination of actin cytoskeleton rearrangement and membrane trafficking, with the PI3K/Akt and ERK1/2 pathways playing significant roles.[14]

Experimental Protocols for Studying f-Met-Ala-Ser Signaling

Investigating the signal transduction pathways activated by fMAS requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Calcium Mobilization Assay

This assay measures the fMAS-induced increase in intracellular calcium concentration using a fluorescent calcium indicator.

Protocol:

-

Cell Preparation: Isolate human neutrophils from peripheral blood using standard density gradient centrifugation. Resuspend the cells in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Dye Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This is typically done at room temperature or 37°C for 30-60 minutes.

-

Washing: After incubation, wash the cells to remove extracellular dye.

-

Measurement: Transfer the dye-loaded cells to a fluorometer or a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Stimulation: Add f-Met-Ala-Ser at various concentrations to the cells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak response and the EC50 value from the dose-response curve.

Sources

- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 2. Frontiers | N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis [frontiersin.org]

- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium mobilization and signal transduction in the neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Increased fMet-Leu-Phe receptor expression and altered superoxide production of neutrophil granulocytes in septic and posttraumatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective activation and functional significance of p38α mitogen-activated protein kinase in lipopolysaccharide-stimulated neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Streptococcus Suis Serotype 2 Stimulates Neutrophil Extracellular Traps Formation via Activation of p38 MAPK and ERK1/2 [frontiersin.org]

- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 14. Sequential activation of p38 and ERK pathways by cGMP-dependent protein kinase leading to activation of the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Production of superoxide by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intracellular calcium redistribution and its relationship to fMet-Leu-Phe, leukotriene B4, and phorbol ester induced rabbit neutrophil degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimal solvent for dissolving f-Met-Ala-Ser trifluoroacetate

Application Note: Optimal Solubilization & Handling of f-Met-Ala-Ser Trifluoroacetate

Abstract

N-Formyl-Met-Ala-Ser (f-Met-Ala-Ser) is a potent chemotactic peptide used to study neutrophil activation via Formyl Peptide Receptors (FPRs).[1] While the trifluoroacetate (TFA) salt form improves stability and initial solubility, it introduces acidity and hygroscopic challenges. This guide defines Dimethyl Sulfoxide (DMSO) as the optimal primary solvent for stock preparation, achieving concentrations up to 100 mg/mL, while mandating specific aqueous buffering protocols to neutralize the TFA counterion during assay preparation.

Introduction: The Chemical Logic of Solubilization

To select the correct solvent, one must understand the molecular architecture of the target. f-Met-Ala-Ser presents a "solubility paradox" common in chemotactic peptides:

-

The Hydrophobic Cap (N-Terminus): The formyl group (f-) eliminates the positive charge of the N-terminal amine. This mimics bacterial protein initiation, creating a hydrophobic "cap" that drives receptor binding but significantly reduces water solubility compared to non-formylated peptides.

-

The Amphipathic Core:

-

Met (Methionine) & Ala (Alanine): Hydrophobic residues that promote aggregation in pure water.

-

Ser (Serine): A polar, hydrophilic residue.

-

-

The TFA Counterion: The peptide is supplied as a trifluoroacetate salt.[2] While this ionic form aids in lattice disruption (making it easier to dissolve than the free acid), it renders the solution highly acidic upon dissolution.